Tetrafluoropyrazine
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Overview
Description
Tetrafluoropyrazine is a perfluorinated heteroaromatic compound with the molecular formula C4F4N2. It is characterized by the presence of four fluorine atoms attached to a pyrazine ring. This compound is highly electrophilic due to the electron-withdrawing nature of the fluorine atoms, making it reactive towards nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluoropyrazine can be synthesized through the chlorination of pyrazine derivatives, such as pyrazine-2,3-dicarboxylic acid, followed by fluorination. The typical process involves heating tetrachloropyrazine with potassium fluoride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature sealed autoclaves to facilitate the reaction between tetrachloropyrazine and potassium fluoride .
Chemical Reactions Analysis
Types of Reactions: Tetrafluoropyrazine undergoes various types of reactions, primarily nucleophilic aromatic substitution due to its high electrophilicity . It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common nucleophiles include nitrogen, sulfur, and oxygen-containing compounds.
Oxidation and Reduction: Specific reagents and conditions for these reactions are less documented but can involve standard oxidizing and reducing agents.
Major Products: The major products formed from nucleophilic aromatic substitution reactions include multisubstituted pyrazines and ring-fused systems .
Scientific Research Applications
Tetrafluoropyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrafluoropyrazine involves its high electrophilicity, which makes it highly reactive towards nucleophiles. This reactivity is due to the presence of multiple fluorine atoms attached to the pyrazine ring, which withdraws electron density from the ring, making it susceptible to nucleophilic attack .
Comparison with Similar Compounds
- Pentafluoropyridine
- Tetrafluoropyridazine
- Tetrafluoropyrimidine
Comparison: Tetrafluoropyrazine is less reactive than pentafluoropyridine but more reactive than tetrafluoropyridazine and tetrafluoropyrimidine. This difference in reactivity is attributed to the absence of highly activated sites in the para-position to the ring nitrogen in this compound .
This compound stands out due to its unique balance of reactivity and stability, making it a valuable compound in various chemical syntheses and applications.
Biological Activity
Tetrafluoropyrazine is a fluorinated heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic contexts.
Chemical Structure and Synthesis
This compound is characterized by the presence of four fluorine atoms substituting hydrogen atoms on the pyrazine ring. The introduction of fluorine enhances the lipophilicity and metabolic stability of the compound, which can lead to improved biological activity compared to its non-fluorinated counterparts.
The synthesis of this compound typically involves nucleophilic substitution reactions where fluorinated reagents are introduced into the pyrazine structure. Various methods have been explored for synthesizing this compound derivatives, often utilizing pentafluoropyridine as a precursor due to its high reactivity towards nucleophiles .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. In particular, research has demonstrated that certain this compound compounds exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, a study reported that a this compound derivative showed moderate activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 100 to 250 µg/ml .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Bacterial Strain | Concentration (µg/ml) | Activity Level |
---|---|---|---|
This compound Derivative A | Staphylococcus aureus | 100 | Moderate |
This compound Derivative B | Escherichia coli | 250 | Moderate |
This compound Derivative C | Salmonella typhimurium | 200 | Mild |
Antifungal Activity
In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. A notable study found that certain this compound derivatives were effective against Candida albicans, showing potential as antifungal agents . The effectiveness varied based on the specific structural modifications made to the base this compound compound.
The biological activity of this compound is thought to be influenced by its ability to interact with various biological targets. The electronegative fluorine atoms can enhance interactions with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their functions. This mechanism is particularly relevant in antimicrobial activity, where disruption of bacterial cell processes can occur .
Case Studies and Research Findings
Several case studies have demonstrated the potential applications of this compound in drug development:
- Antibacterial Agents : A series of studies focused on synthesizing this compound derivatives revealed promising results against resistant bacterial strains. One study highlighted a derivative that was effective against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Treatments : Research has shown that modifications to the this compound structure can lead to enhanced antifungal activity, making it a candidate for further investigation in treating fungal infections .
- Pharmacological Applications : The lipophilicity conferred by fluorination may improve the pharmacokinetic profiles of drugs derived from this compound, leading to better absorption and bioavailability .
Properties
IUPAC Name |
2,3,5,6-tetrafluoropyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F4N2/c5-1-2(6)10-4(8)3(7)9-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTWLRXDHOBEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13177-77-0 |
Source
|
Record name | tetrafluoropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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